Tolvaptan phosphate sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

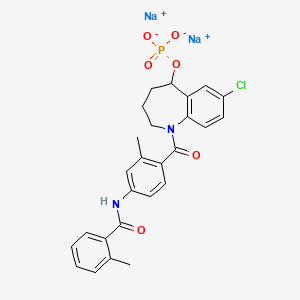

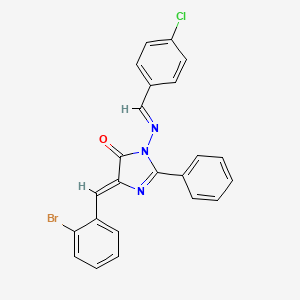

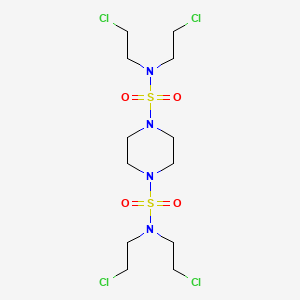

Tolvaptan phosphate sodium is a prodrug of tolvaptan, formulated as the salt tolvaptan sodium phosphate, for intravenous administration. It is primarily used for the treatment of cardiac edema and is converted into the active drug tolvaptan in the human body following administration . Tolvaptan is a selective vasopressin V2-receptor antagonist that helps in managing conditions like hyponatremia associated with heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormone secretion (SIADH) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tolvaptan phosphate sodium involves several steps. Initially, the nitro group of an intermediate compound is reduced to form an aniline derivative. This is then condensed with 2-methylbenzoyl chloride to produce a diamide . The final step involves the phosphorylation of the compound to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the phosphorylation step. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tolvaptan phosphate sodium undergoes several types of chemical reactions, including:

Oxidation: Exposure to oxidative conditions can lead to the formation of degradation products.

Reduction: The nitro group in the intermediate compound is reduced to an aniline derivative during synthesis.

Substitution: The condensation reaction with 2-methylbenzoyl chloride is a substitution reaction.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.

Substitution: Acid chlorides like 2-methylbenzoyl chloride in the presence of a base.

Major Products

The major product formed from these reactions is this compound, which is then converted into the active drug tolvaptan in the body .

Wissenschaftliche Forschungsanwendungen

Tolvaptan phosphate sodium has several scientific research applications:

Wirkmechanismus

Tolvaptan phosphate sodium acts as a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2). Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts. By blocking V2 receptors, tolvaptan prevents the insertion of aquaporins into the walls, thus inhibiting water reabsorption. This action results in increased urine volume, decreased urine osmolality, and increased electrolyte-free water clearance, ultimately reducing intravascular volume and increasing serum sodium levels .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Conivaptan: Another vasopressin receptor antagonist used to treat hyponatremia.

Lixivaptan: Similar to tolvaptan, used for treating polycystic kidney disease.

Mozavaptan: Used for the treatment of hyponatremia and heart failure.

Uniqueness

Tolvaptan phosphate sodium is unique due to its formulation as a prodrug for intravenous administration, making it suitable for patients who have difficulty with oral intake. Its selective action on V2 receptors and its ability to increase serum sodium levels without significant electrolyte loss make it a valuable therapeutic agent .

Eigenschaften

CAS-Nummer |

942619-79-6 |

|---|---|

Molekularformel |

C26H24ClN2Na2O6P |

Molekulargewicht |

572.9 g/mol |

IUPAC-Name |

disodium;[7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] phosphate |

InChI |

InChI=1S/C26H26ClN2O6P.2Na/c1-16-6-3-4-7-20(16)25(30)28-19-10-11-21(17(2)14-19)26(31)29-13-5-8-24(35-36(32,33)34)22-15-18(27)9-12-23(22)29;;/h3-4,6-7,9-12,14-15,24H,5,8,13H2,1-2H3,(H,28,30)(H2,32,33,34);;/q;2*+1/p-2 |

InChI-Schlüssel |

IHNKFKPPZJVMMZ-UHFFFAOYSA-L |

Kanonische SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)OP(=O)([O-])[O-])C.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)

![N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12783128.png)

![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)